SAfit2

Catalog No.
S542292
CAS No.
1643125-33-0
M.F
C46H62N2O10
M. Wt
803.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAfit2

CAS Number

1643125-33-0

Product Name

SAfit2

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

Molecular Formula

C46H62N2O10

Molecular Weight

803.0 g/mol

InChI

InChI=1S/C46H62N2O10/c1-51-39-20-18-32(28-40(39)52-2)17-19-38(34-14-11-15-36(29-34)57-27-24-47-22-25-56-26-23-47)58-46(50)37-16-9-10-21-48(37)45(49)43(33-12-7-6-8-13-33)35-30-41(53-3)44(55-5)42(31-35)54-4/h11,14-15,18,20,28-31,33,37-38,43H,6-10,12-13,16-17,19,21-27H2,1-5H3/t37-,38+,43-/m0/s1

InChI Key

ZDBWLRLGUBSLPG-FDHYQTMZSA-N

SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

SAFit2; SAF it 2; SA Fit 2; SAF-it-2; SA-Fit-2;

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC

Description

The exact mass of the compound SAfit2 is 802.4404 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SAfit2 is a small molecule identified as a selective inhibitor of FKBP51, a protein involved in the regulation of the glucocorticoid receptor (GR) []. The GR is a key player in the body's stress response pathway, and dysfunction in this pathway has been linked to various stress-related disorders, including depression, anxiety, and addiction [].

Modulating the Stress Response

Studies suggest that SAFit2 may help regulate the stress response by enhancing the negative feedback loop mediated by the GR. When the body experiences stress, cortisol, a stress hormone, binds to the GR, triggering a cascade of events. SAFit2, by inhibiting FKBP51, allows the GR to remain unbound for a longer duration, leading to a more effective stress response shutdown []. This could potentially offer therapeutic benefits for conditions where the stress response is dysregulated.

Investigation in Depression and Anxiety Models

Research has explored the effects of SAFit2 in animal models of depression and anxiety. Studies have shown that SAFit2 administration in mice exposed to chronic stress displayed antidepressant and anxiolytic effects [, ]. However, some studies haven't observed anxiolytic effects in unstressed mice, suggesting SAFit2 might be more effective in situations of heightened stress [].

SAFit2, or the Selective Antagonist of FKBP51 by Induced Fit 2, is a potent and selective inhibitor of the FK506 binding protein 51 (FKBP51). This compound has garnered attention for its ability to modulate various biological processes, particularly those related to stress response and neuroinflammation. SAFit2 is characterized by its unique binding mode that preferentially interacts with FKBP51, distinguishing it from other FKBP inhibitors. Its physicochemical properties enable significant in vivo studies, making it a valuable chemical probe in pharmacological research .

SAFit2 binds to FKBP51, preventing it from interacting with glucocorticoid receptors. This disrupts the glucocorticoid signaling pathway, which may help reduce the negative consequences of chronic stress exposure []. Studies suggest SAFit2 may be effective in managing conditions like obesity, chronic pain, depression, anxiety, and addiction, all of which are associated with chronic stress [].

Current Research Status

It's important to note that SAFit2 is still under investigation. While studies have shown promise in pre-clinical research [, , ], more research is needed to determine its safety and efficacy in humans.

Further Information Not Currently Available

  • In-depth analysis of SAFit2's molecular structure is not available in publicly accessible sources.
  • Specific chemical reactions involving SAFit2, including synthesis and decomposition, are not widely reported.
  • Detailed physical and chemical property data (melting point, boiling point, etc.) is not readily available.
  • Safety and hazard information is limited as SAFit2 is not yet approved for clinical use.
During its synthesis and interactions with biological targets. The primary reaction involves the binding to FKBP51, which alters the protein's conformation and inhibits its function. This interaction has been shown to affect downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in inflammation and immune responses . The compound's mechanism of action involves preventing the phosphorylation of key proteins involved in these pathways, thereby modulating inflammatory responses in neuronal tissues .

SAFit2 exhibits a range of biological activities, particularly in neurobiology and immunology. It has been shown to:

  • Reduce Neuroinflammation: SAFit2 lowers the infiltration of immune cells into neuronal tissues and decreases NF-κB pathway activation following nerve injury .
  • Modulate Alcohol Consumption: In animal models, SAFit2 has been reported to reduce alcohol consumption and the reinstatement of conditioned alcohol effects, suggesting its potential application in treating alcohol use disorders .
  • Influence Cytokine Production: By inhibiting FKBP51, SAFit2 affects cytokine and chemokine regulation, primarily through the NF-κB signaling pathway .

The synthesis of SAFit2 involves several steps optimized from previous methodologies. Key steps include:

  • Formation of Intermediates: Starting materials such as 2,3,4,5,6-pentafluorophenol are reacted with various reagents to form intermediates.
  • Chiral Resolution: The synthesis incorporates chiral resolution techniques to ensure the production of the active enantiomer.
  • Final Assembly: The final compound is assembled through a series of coupling reactions that yield SAFit2 with high purity and yield .

The synthesis can be performed using alternative routes that allow for scale-up while maintaining efficiency.

SAFit2 has several applications in pharmacological research:

  • Chemical Probe: It is widely used as a chemical probe to study FKBP51's role in various biological contexts.
  • Neuropharmacology: The compound’s ability to modulate neuroinflammation makes it a candidate for investigating treatments for neurological disorders.
  • Alcohol Use Disorders: Its effects on alcohol consumption highlight potential therapeutic applications in addiction medicine .

Studies have demonstrated that SAFit2 interacts specifically with FKBP51, leading to significant biological outcomes. For instance:

  • Macrophage Migration: SAFit2 reduces macrophage migration in vitro, suggesting an on-target effect mediated by FKBP51 inhibition .
  • Phosphorylation States: It alters the phosphorylation states of proteins involved in inflammatory signaling pathways, indicating its role in modulating cellular responses to stress .

SAFit2 belongs to a class of FKBP51 inhibitors but stands out due to its selectivity and unique binding characteristics. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
iFit1FKBP51 inhibitorPredecessor to SAFit2
Cmpd1Non-selective FKBP inhibitorBroader target profile
Cmpd2Selective FKBP52 inhibitorTargets different FKBP isoform

SAFit2's specificity for FKBP51 and its ability to induce conformational changes make it a more refined tool for studying this particular protein compared to other compounds that may lack such selectivity or efficacy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.2

Hydrogen Bond Acceptor Count

11

Exact Mass

802.44044618 g/mol

Monoisotopic Mass

802.44044618 g/mol

Heavy Atom Count

58

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SAFit2

Dates

Modify: 2023-08-15
1: Maiarù M, Morgan OB, Mao T, Breitsamer M, Bamber H, Pöhlmann M, Schmidt MV, Winter G, Hausch F, Géranton SM. The Stress Regulator Fkbp51: A Novel and Promising Druggable Target for the Treatment of Persistent Pain States Across Sexes. Pain. 2018 Mar 12. doi: 10.1097/j.pain.0000000000001204. [Epub ahead of print] PubMed PMID: 29533388.
2: Balsevich G, Häusl AS, Meyer CW, Karamihalev S, Feng X, Pöhlmann ML, Dournes C, Uribe-Marino A, Santarelli S, Labermaier C, Hafner K, Mao T, Breitsamer M, Theodoropoulou M, Namendorf C, Uhr M, Paez-Pereda M, Winter G, Hausch F, Chen A, Tschöp MH, Rein T, Gassen NC, Schmidt MV. Stress-responsive FKBP51 regulates AKT2-AS160 signaling and metabolic function. Nat Commun. 2017 Nov 23;8(1):1725. doi: 10.1038/s41467-017-01783-y. PubMed PMID: 29170369; PubMed Central PMCID: PMC5700978.
3: Maiarù M, Tochiki KK, Cox MB, Annan LV, Bell CG, Feng X, Hausch F, Géranton SM. The stress regulator FKBP51 drives chronic pain by modulating spinal glucocorticoid signaling. Sci Transl Med. 2016 Feb 10;8(325):325ra19. doi: 10.1126/scitranslmed.aab3376. PubMed PMID: 26865567; PubMed Central PMCID: PMC4880036.
4: Hartmann J, Wagner KV, Gaali S, Kirschner A, Kozany C, Rühter G, Dedic N, Häusl AS, Hoeijmakers L, Westerholz S, Namendorf C, Gerlach T, Uhr M, Chen A, Deussing JM, Holsboer F, Hausch F, Schmidt MV. Pharmacological Inhibition of the Psychiatric Risk Factor FKBP51 Has Anxiolytic Properties. J Neurosci. 2015 Jun 17;35(24):9007-16. doi: 10.1523/JNEUROSCI.4024-14.2015. PubMed PMID: 26085626.
5: Feng X, Pomplun S, Hausch F. Recent Progress in FKBP Ligand Development. Curr Mol Pharmacol. 2015;9(1):27-36. Review. PubMed PMID: 25986570.
6: Gaali S, Kirschner A, Cuboni S, Hartmann J, Kozany C, Balsevich G, Namendorf C, Fernandez-Vizarra P, Sippel C, Zannas AS, Draenert R, Binder EB, Almeida OF, Rühter G, Uhr M, Schmidt MV, Touma C, Bracher A, Hausch F. Selective inhibitors of the FK506-binding protein 51 by induced fit. Nat Chem Biol. 2015 Jan;11(1):33-7. doi: 10.1038/nchembio.1699. Epub 2014 Dec 1. PubMed PMID: 25436518.

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